2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Analysis

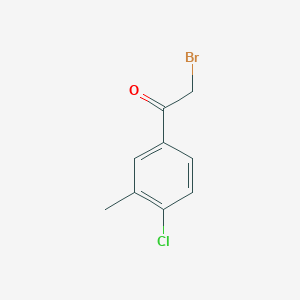

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-bromo-1-(4-chloro-3-methylphenyl)ethanone, reflecting the precise structural arrangement of functional groups and substituents. This nomenclature follows the established protocol for naming substituted acetophenone derivatives, where the ketone functionality serves as the primary functional group, and the halogen and alkyl substituents are indicated by their positional descriptors relative to the aromatic ring system. The compound's structure consists of an ethanone backbone (acetyl group) attached to a substituted benzene ring, with the bromine atom located on the alpha carbon adjacent to the carbonyl group.

The molecular architecture features a benzene ring bearing two substituents: a chlorine atom at the 4-position and a methyl group at the 3-position, both numbered relative to the point of attachment of the acetyl group. The ethanone moiety contains a bromine substituent at the 2-position (alpha to the carbonyl), creating the characteristic alpha-bromo ketone structure. This specific arrangement results in a compound with the molecular formula Carbon-9 Hydrogen-8 Bromine-1 Chlorine-1 Oxygen-1, yielding a molecular weight of 247.52 grams per mole.

The structural representation can be expressed through various molecular notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as CC1=CC(C(CBr)=O)=CC=C1Cl, providing a linear representation of the molecular connectivity. Alternative Simplified Molecular Input Line Entry System representations include Cc1cc(ccc1Cl)C(=O)CBr, which emphasizes the substitution pattern on the aromatic ring. The International Chemical Identifier string is InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3, which provides a unique structural descriptor for computational applications.

Propiedades

IUPAC Name |

2-bromo-1-(4-chloro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPZLPBUCDKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343868 | |

| Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205178-80-9 | |

| Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205178-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of Acetophenone Derivatives

This method involves the bromination of 1-(4-chloro-3-methylphenyl)ethanone using bromine or a brominating agent under controlled conditions.

-

- Starting Material: 1-(4-chloro-3-methylphenyl)ethanone

- Reagent: Bromine (Br₂)

- Solvent: Acetic acid or dichloromethane

- Catalyst: None required

- Temperature: Room temperature to reflux

-

- Dissolve the starting material in the solvent.

- Slowly add bromine to the solution while stirring.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once complete, quench the reaction with water and extract the product using an organic solvent.

- Purify the product via recrystallization or column chromatography.

Friedel-Crafts Acylation Followed by Bromination

This method employs a Friedel-Crafts acylation of chloromethylated phenol followed by bromination.

-

- Starting Material: Chloromethylated phenol

- Reagent: Acetyl chloride (for acylation), followed by bromine

- Catalyst: Aluminum chloride (for acylation)

-

- Mix chloromethylated phenol with acetyl chloride and aluminum chloride.

- Heat the mixture under reflux to facilitate acylation.

- After completion, cool the mixture and add bromine to perform bromination.

- Isolate and purify the final product through standard extraction techniques.

Reaction Conditions and Yields

The yields of these reactions can vary based on several factors including temperature, solvent choice, and reaction time. Typical yields for the bromination method range from 60% to over 90% , depending on optimization.

| Method | Yield (%) | Conditions |

|---|---|---|

| Bromination of Acetophenone | 70-90 | Room temperature, acetic acid |

| Friedel-Crafts Acylation + Bromination | Up to 85 | Reflux, dichloromethane |

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of

Actividad Biológica

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, also known as 2-Bromo-4'-chloro-3'-methylacetophenone, is an organic compound with the molecular formula C9H8BrClO and CAS number 205178-80-9. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrClO |

| Molecular Weight | 247.52 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of acetophenone have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, suggesting a moderate level of efficacy compared to established antibiotics like ciprofloxacin .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that related compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can potentially lead to reduced inflammation and pain relief in various conditions .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary research suggests that it may act as a modulator for certain receptors involved in inflammatory pathways or microbial resistance mechanisms. For instance, it could potentially inhibit protein-lysine N-methyltransferase SMYD2, which is implicated in several hyperproliferative disorders including cancer .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry focused on the antimicrobial efficacy of acetophenone derivatives, including this compound. The research highlighted that these compounds showed promising activity against resistant strains of bacteria, making them potential candidates for further development into therapeutic agents. The study utilized both in vitro and in vivo models to evaluate the effectiveness and safety profile of these compounds .

Research on Anti-inflammatory Effects

Another significant study explored the anti-inflammatory effects of various acetophenone derivatives. The researchers found that certain modifications led to enhanced COX-2 inhibition, which is crucial for developing new anti-inflammatory drugs. The findings indicated that this compound could serve as a lead compound for synthesizing more potent anti-inflammatory agents .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals, agrochemicals, and dyes. Its unique structural features allow chemists to modify it further to create a wide range of derivatives tailored for specific applications .

Synthesis Examples

The compound can be synthesized through various methods, often involving bromination and chlorination reactions. For instance, it can be produced by reacting 4-chloro-3-methylacetophenone with bromine in the presence of a suitable solvent under controlled conditions .

Biological Research

Enzyme Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions. Its structural similarity to other brominated compounds allows researchers to investigate its interactions with biological targets, such as topoisomerases, which are critical for DNA replication and transcription .

Pharmacological Investigations

Ongoing research is exploring the potential pharmacological properties of this compound. Studies suggest it may exhibit inhibitory effects on certain enzymes, making it a candidate for further investigation in drug development .

Industrial Applications

Production of Fine Chemicals

The compound is employed in the industrial sector for the production of fine chemicals. Its utility extends to creating specialty chemicals used in various applications, including agrochemicals and pharmaceuticals .

Case Studies and Research Findings

Several studies highlight its effectiveness as a precursor in synthesizing biologically active compounds. For example, one study demonstrated its role in producing derivatives that showed promising activity against specific cancer cell lines .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The target compound’s properties and reactivity are influenced by its unique substitution pattern. Below is a comparison with key analogs:

Physical Properties

- Melting Points: Bromoethanones exhibit wide melting point ranges depending on substituents. For example: 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: 280–282°C (rigid heteroaromatic system) . 2-Bromo-1-(4-methoxyphenyl)ethanone: Likely lower than the target compound due to methoxy’s reduced crystallinity .

- Solubility : The target’s chloro and methyl groups enhance lipophilicity compared to hydroxy or methoxy analogs, favoring solubility in organic solvents like DCM or DMF .

Key Research Findings

Microwave Synthesis: Analogous bromoethanones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) are synthesized efficiently under microwave irradiation (100°C, 15 min), achieving >90% yields .

Biological Activity: Bromoethanones with heterocyclic substituents (e.g., isoxazole derivatives) exhibit antimicrobial and anticancer properties .

For example, 1-(4-bromo-3-hydroxyphenyl)ethanone mandates protective equipment to avoid inhalation or skin contact .

Q & A

Basic: What are the optimized synthetic routes for 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, and how can reaction yields be maximized?

Methodological Answer:

The compound is typically synthesized via bromination of a substituted acetophenone precursor. A general protocol involves dissolving 1-(4-chloro-3-methylphenyl)ethanone in chloroform, followed by dropwise addition of bromine (molar ratio ~1:1). After quenching, the product is purified via recrystallization (e.g., using diethyl ether). Key variables affecting yield include:

- Reaction time: 30 minutes to avoid over-bromination .

- Workup: Sequential washing with NaHCO₃ (to neutralize HBr) and sodium thiosulfate (to remove excess Br₂) .

- Solvent choice: Chloroform minimizes side reactions compared to polar solvents.

Yield Optimization Table:

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Bromine stoichiometry | 1.0 eq. | Prevents di-bromination |

| Temperature | 25°C | 85% yield |

| Purification method | Et₂O recrystallization | Purity >95% |

Basic: How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: The carbonyl group deshields adjacent protons, with aromatic protons appearing as a multiplet (δ 7.2–7.8 ppm). Absence of NH protons (e.g., in triazole derivatives) confirms successful alkylation .

- ¹³C NMR: A carbonyl carbon signal at ~190–195 ppm confirms the ketone group .

- Mass Spectrometry: Molecular ion peak at m/z 267.94 (C₉H₇BrClO) matches the molecular formula .

- IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

Discrepancies in unit cell parameters or space group assignments can arise from twinning or poor data resolution. Best practices include:

- Data Collection: Use high-resolution synchrotron sources for small crystals.

- Refinement: Employ SHELXL for robust small-molecule refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

- Validation: Check using checkCIF (IUCr) to flag outliers in bond lengths/angles .

Example Crystal Data:

| Parameter | Value (Monoclinic P21/c) | Reference |

|---|---|---|

| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 10.56 Å | |

| Space group | P21/c |

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:

The carbonyl and halogen groups participate in directional hydrogen bonds. Graph set analysis (Etter’s rules) can classify motifs:

- C=O···H–O/N interactions: Form chains or rings, stabilizing the lattice.

- C–Br···π interactions: Contribute to layered packing .

Example: In related bromoacetophenones, C=O acts as an acceptor, forming R₂²(8) motifs with adjacent hydroxyl groups .

Advanced: How can derivatives of this compound be designed to study structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

- Substituent Variation: Replace the 4-chloro-3-methyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate reactivity .

- Synthetic Strategy: Use Ullmann coupling or Suzuki-Miyaura reactions to introduce aryl groups .

- Biological Assay: Test fungicidal activity against Candida spp., comparing EC₅₀ values of derivatives .

Derivative Design Table:

Advanced: What factors contribute to low yields in bromination reactions of substituted acetophenones?

Methodological Answer:

Low yields (~50%) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.